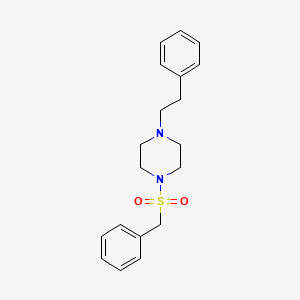![molecular formula C19H27N3O3 B4423314 methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate, also known as CPP or N-(2,6-dimethylphenyl)-2-[4-(4-cyclohexylpiperazin-1-yl)phenyl]acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Wirkmechanismus
Methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate's mechanism of action involves its selective antagonism of the NMDA receptor, specifically the glycine-binding site. By blocking the NMDA receptor, this compound modulates glutamatergic neurotransmission, which is involved in synaptic plasticity, learning, and memory. This compound has also been shown to modulate other neurotransmitter systems, such as dopamine and serotonin, which are involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied in animal models and human subjects. This compound has been shown to modulate glutamatergic neurotransmission, which is involved in synaptic plasticity, learning, and memory. This compound has also been shown to modulate other neurotransmitter systems, such as dopamine and serotonin, which are involved in the pathophysiology of various neurological and psychiatric disorders. This compound has also been shown to have potential neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is its selective antagonism of the NMDA receptor, which allows for the modulation of glutamatergic neurotransmission without affecting other neurotransmitter systems. Another advantage is its potential neuroprotective effects in various neurodegenerative disorders. One limitation is its potential toxicity, which requires careful dosing and monitoring. Another limitation is its limited bioavailability, which requires the use of specialized delivery systems.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate. One direction is the development of more selective NMDA receptor antagonists with improved bioavailability and safety profiles. Another direction is the exploration of this compound's potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, anxiety, and addiction. Another direction is the investigation of this compound's potential neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, anxiety, and addiction. This compound's selective antagonism of the NMDA receptor has been shown to modulate glutamatergic neurotransmission, which is involved in the pathophysiology of these disorders. This compound has also been studied for its potential neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 2-[(4-cyclohexylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-18(23)16-9-5-6-10-17(16)20-19(24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDYSUGSUOJACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4423258.png)
![1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4423272.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4423277.png)


![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4423299.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423309.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1-isoxazol-3-ylethyl)(methyl)amino]acetamide](/img/structure/B4423335.png)

![N-{4-[(allylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4423349.png)